molecular formula C19H16N2OS2 B12722125 3-((Phenylamino)methyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone CAS No. 86650-09-1

3-((Phenylamino)methyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone

Cat. No.: B12722125
CAS No.: 86650-09-1
M. Wt: 352.5 g/mol
InChI Key: SIZXCNAEXIUHBK-UVZCHINQSA-N
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Description

3-((Phenylamino)methyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenylamino group, and a phenylpropenylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Phenylamino)methyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone typically involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-((Phenylamino)methyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazolidinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-((Phenylamino)methyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((Phenylamino)methyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the synthesis of essential biomolecules in microorganisms, contributing to its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-phenylprop-2-enal: Shares a similar phenylpropenylidene moiety.

    N’-(2-Methyl-3-phenyl-2-propenylidene)-2-phenylacetohydrazide: Contains a similar structural framework.

    4-Methyl-N’-(3-phenyl-2-propenylidene)benzenesulfonohydrazide: Another compound with a related structure.

Uniqueness

3-((Phenylamino)methyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone is unique due to its combination of a thiazolidinone ring with phenylamino and phenylpropenylidene groups. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

CAS No.

86650-09-1

Molecular Formula

C19H16N2OS2

Molecular Weight

352.5 g/mol

IUPAC Name

(5E)-3-(anilinomethyl)-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H16N2OS2/c22-18-17(13-7-10-15-8-3-1-4-9-15)24-19(23)21(18)14-20-16-11-5-2-6-12-16/h1-13,20H,14H2/b10-7+,17-13+

InChI Key

SIZXCNAEXIUHBK-UVZCHINQSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/2\C(=O)N(C(=S)S2)CNC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CNC3=CC=CC=C3

Origin of Product

United States

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